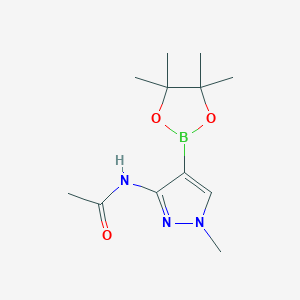

N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide

Description

This compound features a pyrazole core substituted at the 1-position with a methyl group, at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) group, and at the 3-position with an acetamide moiety. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for constructing biaryl systems . The boronate ester enhances reactivity with aryl halides, while the acetamide contributes to hydrogen-bonding interactions in biological targets .

Properties

Molecular Formula |

C12H20BN3O3 |

|---|---|

Molecular Weight |

265.12 g/mol |

IUPAC Name |

N-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-yl]acetamide |

InChI |

InChI=1S/C12H20BN3O3/c1-8(17)14-10-9(7-16(6)15-10)13-18-11(2,3)12(4,5)19-13/h7H,1-6H3,(H,14,15,17) |

InChI Key |

YWJWRQKUVIYHGW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2NC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide

General Synthetic Strategy

The synthesis of this compound typically involves three key stages:

Formation of the Pyrazole Core:

The pyrazole ring is constructed by condensation of hydrazine derivatives with 1,3-dicarbonyl compounds (such as diketones or β-ketoesters) under acidic or basic conditions. This step yields 1-methylpyrazole derivatives as the core scaffold.Introduction of the Boronic Ester Group:

The pyrazole ring is functionalized at the 4-position with a boronic ester moiety, commonly the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This is achieved via palladium-catalyzed borylation of halogenated pyrazoles (e.g., bromopyrazole) using bis(pinacolato)diboron under Suzuki-Miyaura type conditions.Acetamide Group Attachment:

The acetamide group is introduced by acylation of the pyrazole nitrogen or via alkylation with chloroacetamide derivatives, depending on the synthetic route. This step ensures the presence of the N-acetamide substitution on the pyrazole nitrogen.

Detailed Synthetic Routes

Route A: Stepwise Synthesis Starting from Pyrazole

-

- React hydrazine hydrate with a suitable 1,3-diketone to form 1-methylpyrazole.

- Methylation at the N1 position can be performed using methyl iodide or dimethyl sulfate.

-

- Introduce a halogen (typically bromine) at the 4-position of the pyrazole ring via electrophilic substitution.

-

- Subject the 4-bromopyrazole derivative to palladium-catalyzed borylation using bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 or similar catalysts in an inert atmosphere.

-

- Alkylate the pyrazole nitrogen with chloroacetamide or directly acylate with acetic anhydride under controlled conditions to yield the final N-acetamide derivative.

Route B: Suzuki Coupling-Based Synthesis

Preparation of Halogenated Acetamide Intermediate:

- Synthesize 2-chloroacetamide derivatives bearing the pyrazole moiety.

-

- Couple the halogenated acetamide intermediate with 1-methyl-4-boronate pyrazole under Suzuki conditions (Pd catalyst, base, dioxane/water solvent system) to form the target compound.

This route is favored for its modularity and adaptability to diverse substituents, enabling analog synthesis for structure-activity relationship (SAR) studies.

Industrial Scale Considerations

Reaction Optimization:

Parameters such as temperature, catalyst loading, solvent choice, and reaction time are optimized for maximum yield and purity.Continuous Flow Synthesis:

To enhance scalability and reproducibility, continuous flow reactors may be employed for borylation and coupling steps.Purification:

Column chromatography using methanol/dichloromethane mixtures or recrystallization is commonly used for purification.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Hydrazine + 1,3-diketone, acid/base catalyst | Yields 1-methylpyrazole core |

| Halogenation (4-position) | Br2 or NBS in suitable solvent | Electrophilic substitution at C4 |

| Borylation | Bis(pinacolato)diboron, Pd catalyst, base | Pd(dppf)Cl2 or PdCl2(PPh3)2, inert atm. |

| Acetamide group attachment | Chloroacetamide or acetic anhydride, base | Alkylation or acylation on pyrazole N1 |

| Suzuki coupling (alternative) | Halogenated acetamide + boronic ester, Pd catalyst | Dioxane/water solvent, K2CO3 base |

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted pyrazole derivatives.

Scientific Research Applications

N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in catalytic cycles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Boronate Derivatives

(a) 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Key Difference : Lacks the acetamide group at position 3.

- Impact: Reduced hydrogen-bonding capacity, limiting use in kinase inhibitors. However, it is widely used as a coupling partner in synthesizing biaryls (e.g., in for quinoline derivatives) .

- Synthesis Yield: 65.4% in Suzuki coupling with 6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine .

(b) N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide (CAS: 1346245-52-0)

- Key Difference : Acetamide is attached via a methylene bridge to the pyrazole’s 1-position instead of directly at position 3.

- Impact : Altered steric and electronic profiles may affect binding to targets like tubulin (as seen in ) or proteolysis-targeting chimeras (PROTACs) .

- Commercial Availability : Priced at $10/kg (EXW) with 98% purity .

Pyrazole-Acetamide Derivatives

(a) 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

- Key Difference : Replaces the boronate ester with a phenyl group and introduces a carboxamide linkage.

- Biological Relevance : Demonstrates antimicrobial activity, with a yield of 68% and melting point (mp) of 133–135°C .

- Spectral Data : $ ^1H $-NMR δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H); MS (ESI): 403.1 [M+H]$^+$ .

(b) N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Physicochemical and Spectral Properties

Stability and Reactivity

- Boronate Ester Hydrolysis : The target compound’s dioxaborolane group is less stable in aqueous media than arylboronic acids but is stabilized by tetramethyl substitution .

- Electron-Withdrawing Effects: The acetamide group may slightly deactivate the pyrazole ring, reducing coupling efficiency compared to non-acetamide analogs .

Industrial and Patent Relevance

- Tubulin Inhibitors : ’s biphenyl-boronate acetamide (6.49) indicates applications in antimitotic therapies, a possible pathway for the target compound .

Biological Activity

N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 208.07 g/mol

- CAS Number : 761446-44-0

- Physical State : Solid (white to light yellow powder)

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with a boronic acid derivative. The presence of the dioxaborolane moiety is crucial for enhancing the compound's reactivity and biological profile.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and boron moieties exhibit significant anticancer activities. For instance:

-

Aurora Kinase Inhibition : Research has shown that pyrazole derivatives can selectively inhibit Aurora kinases, which are critical for cell division. The incorporation of the dioxaborolane group enhances binding affinity and selectivity towards these kinases .

Compound IC (μM) N-(1-Methylpyrazolyl)-acetamide 0.42 N-(1-Methyl-4-boronic acid)-acetamide 0.29 - Mechanism of Action : The mechanism involves competitive inhibition at the active site of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cell lines .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

- Phosphatase Inhibition : In vitro studies demonstrated that this compound inhibits phosphatase activity with an IC value of approximately 0.5 μM .

Case Study 1: Antitumor Activity in Cell Lines

A study evaluated the efficacy of this compound against various cancer cell lines (e.g., HeLa and MCF7). The results indicated:

- HeLa Cells : Significant reduction in cell viability (70% at 10 μM).

- MCF7 Cells : IC value of 8 μM was recorded.

Case Study 2: In Vivo Studies

In vivo studies using mouse models showed that administration of this compound resulted in a significant decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide?

- Methodological Answer : The compound is synthesized via sequential functionalization of the pyrazole core. First, introduce the dioxaborolane group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic ester precursors under inert conditions. Subsequent acetylation employs acetic anhydride or acetyl chloride in anhydrous solvents (e.g., THF). Monitor reactions via TLC (hexane:ethyl acetate, 8:2) and purify via column chromatography or ethanol recrystallization .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Use 1H/13C NMR (DMSO-d₆) to assign protons (e.g., methyl groups at δ 1.38 ppm) and carbons (e.g., acetamide carbonyl at δ 165.0 ppm). IR spectroscopy identifies key functional groups (C=O at ~1670 cm⁻¹, B-O at ~1350 cm⁻¹). For unambiguous confirmation, perform single-crystal X-ray diffraction (SHELXL refinement) to resolve stereochemistry and boron coordination geometry .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields with this boronate ester?

- Methodological Answer : Screen ligands (e.g., SPhos for electron-deficient systems) and bases (K₂CO₃ vs. CsF). Use polar aprotic solvents (DMF or dioxane) to stabilize intermediates. Monitor reaction progress via LC-MS to detect incomplete coupling or protodeboronation byproducts. Post-reaction, extract with ethyl acetate and dry over Na₂SO₄ to remove trace water .

Q. What computational methods predict the compound’s reactivity or biological interactions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electron density on the pyrazole and boronate groups. Use molecular docking (AutoDock Vina) to screen against targets like kinases or proteases. Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate with PASS program outputs for activity profiling .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : If NMR suggests disorder (e.g., overlapping peaks), re-examine X-ray data for twinning or thermal motion using SHELXL. Validate ambiguous NMR assignments via 2D experiments (HSQC, HMBC). For boron environments, supplement with 11B NMR or XPS to confirm oxidation states .

Q. What strategies identify synthetic byproducts during scale-up?

- Methodological Answer : Use HRMS to detect low-abundance byproducts (e.g., deborylated intermediates). Isolate via preparative HPLC (C18 column, acetonitrile/water gradient). Characterize by 1H NMR and IR; compare retention times with synthetic standards. For persistent impurities, optimize recrystallization solvents (e.g., switch to methanol/water) .

Q. How to study structure-activity relationships (SAR) for the dioxaborolane moiety?

- Methodological Answer : Synthesize analogs with alternative boronate groups (e.g., pinacol vs. neopentyl glycol esters). Test in bioassays (e.g., antimicrobial MIC assays) to assess boron’s role. Perform MD simulations (GROMACS) to quantify binding interactions (e.g., boron-oxygen hydrogen bonds with enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.